molecular formula C11H16O4 B046284 3-Carboxy-2-methylene-4-nonanolide CAS No. 112923-53-2

3-Carboxy-2-methylene-4-nonanolide

Cat. No. B046284
M. Wt: 212.24 g/mol
InChI Key: YZCRACGZKLIGLZ-DTWKUNHWSA-N
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Description

3-Carboxy-2-methylene-4-nonanolide is a chemical compound with the molecular formula C11H16O41. Unfortunately, there is limited information available about this specific compound, including its exact mass and complexity rating1.



Synthesis Analysis

There is no specific information available on the synthesis of 3-Carboxy-2-methylene-4-nonanolide. However, a related compound, 3-methylene-2-oxoindoline-5-carboxamide derivatives, were synthesized using 4-aminobenzoic acid as a starting material2.



Molecular Structure Analysis

The molecular structure of 3-Carboxy-2-methylene-4-nonanolide is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Carboxy-2-methylene-4-nonanolide are not available in the search results.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-Carboxy-2-methylene-4-nonanolide are not available in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.


Scientific Research Applications

  • A study titled "3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide" by Patterson, Cheung, and Ernest (1992) in the Journal of Medicinal Chemistry discusses a related compound, 3-carboxyisoxazole 3, as a promising new prodrug for antiarthritic agents, showing encouraging oral absorption and metabolism levels (Patterson, Cheung, & Ernest, 1992).

  • The publication "Cytospolides A–E, New Nonanolides from an Endophytic Fungus, Cytospora sp." by Lu et al. (2011) in the European Journal of Organic Chemistry reports on nonanolides, a group related to 3-Carboxy-2-methylene-4-nonanolide, highlighting their potential in inhibiting tumor growth (Lu et al., 2011).

  • A 2000 study in Organic Letters by Yang, Nandy, Selvakumar, and Fang, "Distant functionalization via incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide," demonstrates the potential for creating long-chain esters with remote hydroxyl and carboxyl groups, useful in areas such as antiarthritis agents, shellac components, and spore germination inhibitors (Yang, Nandy, Selvakumar, & Fang, 2000).

  • The study "Alkyl chain propagation by methylene insertion on Cu(100)" by Lin et al. (1994) in the Journal of Catalysis discusses methylene insertion on Cu(100) surfaces, which can facilitate the formation of carbon-carbon bonds in the Fischer-Tropsch synthesis, a process potentially relevant to 3-Carboxy-2-methylene-4-nonanolide (Lin et al., 1994).

Safety And Hazards

There is no specific safety and hazard information available for 3-Carboxy-2-methylene-4-nonanolide.


Future Directions

There is no specific information available on the future directions of research or applications for 3-Carboxy-2-methylene-4-nonanolide.


Please note that the information provided is based on the available search results and may not be comprehensive or completely accurate for this specific compound. For more detailed information, please refer to specialized databases or scientific literature.


properties

IUPAC Name

(2S,3R)-4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRACGZKLIGLZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920955
Record name Methylenolactocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-2-methylene-4-nonanolide

CAS RN

112923-53-2
Record name Methylenolactocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenolactocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENOLACTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A2EXC8CNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BK Park, M Nakagawa, A HIROTA… - The Journal of …, 1988 - jstage.jst.go.jp
… Its structure wasdetermined to be 3-carboxy2-methylene-4-nonanolide byspectroscopic data. It is active against someGram-positive … was 3-carboxy-2-methylene-4-nonanolide. The …
Number of citations: 129 www.jstage.jst.go.jp
RA Fernandes, AK Chowdhury - Tetrahedron: Asymmetry, 2011 - Elsevier
… 1c Its structure was determined to be 3-carboxy-2-methylene-4-nonanolide by spectroscopic data. It is active against some gram-positive bacteria and it prolongs the life span of mice …
Number of citations: 22 www.sciencedirect.com
JR Hargreaves - 2002 - research-repository.uwa.edu.au
… The main fraction (67.3 mg) was crystallised from hexaneEtOAc as white leaflets of 3-carboxy-2-methylene-4-nonanolide, commonly referred to as methylenolactocin (35): mp 84-85C; […
Number of citations: 2 research-repository.uwa.edu.au

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